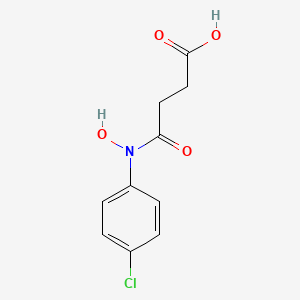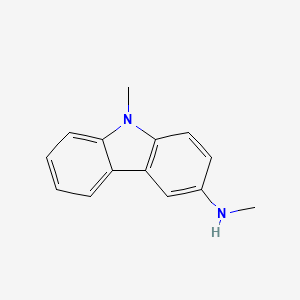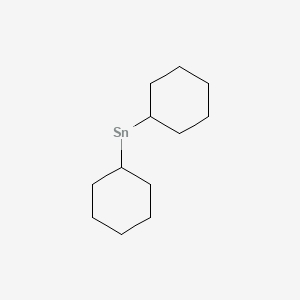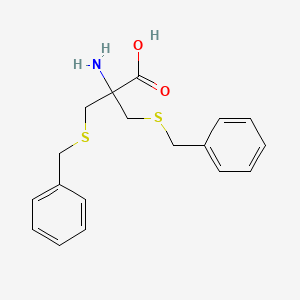
Adenosine 5'-(trihydrogen diphosphate), 2'-deoxy-, monomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester typically involves multiple steps, starting from adenosine. The process includes selective phosphorylation and methylation reactions. Specific reagents and catalysts are used to achieve the desired modifications at the 2’ and 5’ positions of the ribose moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the phosphorylation and methylation reactions. These methods are advantageous due to their high specificity and efficiency. Additionally, large-scale chemical synthesis may be employed, utilizing advanced techniques such as chromatography for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles replace one of the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester oxide, while reduction may produce a reduced form of the compound with altered phosphate groups.
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Plays a role in cellular signaling pathways and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, such as cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Wirkmechanismus
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in phosphorylation and methylation reactions, influencing various metabolic pathways. Additionally, it may bind to receptors on cell surfaces, modulating cellular responses and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-diphosphate: A related compound with two phosphate groups, involved in energy transfer.
Adenosine 2’,5’-diphosphate: Another derivative with phosphate groups at different positions, used in biochemical studies.
Adenosine 5’-monophosphate: A simpler compound with a single phosphate group, playing a role in nucleotide metabolism.
Uniqueness
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
87202-48-0 |
|---|---|
Molekularformel |
C11H17N5O9P2 |
Molekulargewicht |
425.23 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O9P2/c1-22-26(18,19)25-27(20,21)23-3-7-6(17)2-8(24-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H2,12,13,14)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
ATMQAMREPIOBKA-XLPZGREQSA-N |
Isomerische SMILES |
COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
Kanonische SMILES |
COP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


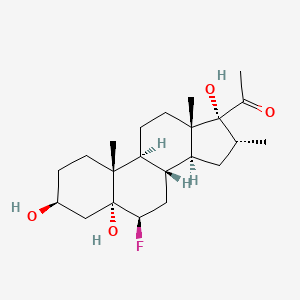


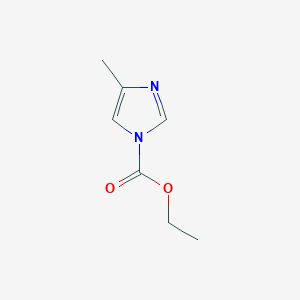
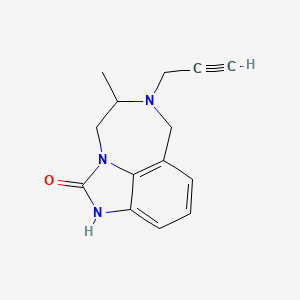
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)
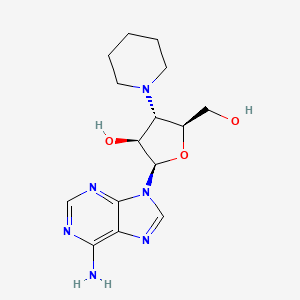
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
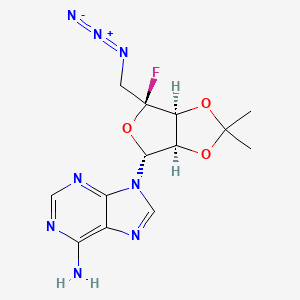
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
